Demethoxycurcumin
Overview
Description
Demethoxycurcumin, also known as Curcumin II, is a naturally occurring curcuminoid found in turmeric (Curcuma longa). It is one of the three main curcuminoids, the others being curcumin and bisthis compound. This compound is known for its anti-inflammatory, antioxidant, antibacterial, anti-cancer, and neuroprotective properties .
Mechanism of Action
Target of Action
Demethoxycurcumin (DMC) is a natural derivative of curcumin, which is known to have anti-inflammatory and anti-proliferative properties . The primary targets of DMC include tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB), cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor . These targets play crucial roles in inflammation and cell proliferation .
Mode of Action
DMC interacts with its targets to modulate their activity. For instance, it suppresses TNF-induced NF-κB activation . This suppression correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all of which are regulated by NF-κB . The relative potency for suppression of TNF-induced NF-κB activation was found to be Curcumin > DMC .
Biochemical Pathways
DMC affects several biochemical pathways. It suppresses the activation of NF-κB, a key regulator in the inflammatory response . This suppression leads to the down-regulation of downstream targets such as cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor . These changes can lead to anti-inflammatory and anti-proliferative responses .
Pharmacokinetics
DMC is a lipophilic compound derived from curcumin that maintains its anticancer potency and has greatly improved systemic bioavailability . .
Result of Action
The molecular and cellular effects of DMC’s action include the suppression of inflammatory and cell proliferation signaling . It also inhibits the expression of cyclin-dependent kinase four (CDK4) and cyclin-D1 while inducing the expression of p53 and p21, which may play a key role in cell cycle arrest .
Action Environment
The action, efficacy, and stability of DMC can be influenced by various environmental factors. For example, the degree of biotransformation by the intestinal microbiome may influence the cellular effects in the body . .
Biochemical Analysis
Biochemical Properties
Demethoxycurcumin interacts with various enzymes, proteins, and biomolecules. It has been shown to suppress tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation, a key player in inflammation and cancer . The suppression of NF-κB activity by this compound correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to decrease the viability of cancer cells, such as those in osteosarcoma, breast cancer, and melanoma . It induces apoptosis in these cells through the activation of Smad 2/3 or repression of the Akt signaling pathway . Furthermore, it has been found to inhibit the energy metabolism strategy for the survival of cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit P-Type ATPases from diverse kingdoms of life, suggesting that it may bind to a highly conserved allosteric site of these pumps . It also induces caspase-dependent and -independent apoptosis via Smad or Akt signaling pathways in HOS cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in Caco-2 cells, this compound was detected intracellularly after 30 minutes and did not significantly change over time . After 180 minutes, native this compound was associated with mitochondria and peroxisomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to inhibit morphine’s rewarding effect in rats . More studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to inhibit the energy metabolism strategy for the survival of cancer cells
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown to be taken up by cells via a transporter
Subcellular Localization
In Caco-2 cells, this compound was mainly associated with mitochondria and lysosomes after 30 minutes, and with mitochondria and peroxisomes after 180 minutes
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethoxycurcumin can be synthesized through various chemical routes. One common method involves the condensation of vanillin with acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds as follows:
Condensation Reaction: Vanillin reacts with acetylacetone in the presence of sodium hydroxide.
Purification: The crude product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves extraction from turmeric. The process includes:
Extraction: Turmeric powder is extracted using solvents like ethanol or methanol.
Fractionation: The extract is fractionated to isolate curcuminoids.
Purification: this compound is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Demethoxycurcumin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro-demethoxycurcumin.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Demethoxycurcumin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying curcuminoid chemistry and reactivity.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating inflammation, cancer, and neurodegenerative diseases
Industry: Utilized in the development of natural antioxidants and preservatives.
Comparison with Similar Compounds
Demethoxycurcumin is often compared with other curcuminoids:
Curcumin: The most abundant curcuminoid, known for its broad-spectrum biological activities but limited by low bioavailability.
Bisthis compound: Lacks two methoxy groups, making it more chemically stable but less potent in some biological activities compared to curcumin.
Tetrahydrocurcumin: A hydrogenated derivative with enhanced bioavailability and stability but different biological activity profiles.
This compound is unique due to its balance of stability and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-LUZURFALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873751 | |
Record name | Demethoxycurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Demethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22608-11-3, 24939-17-1 | |
Record name | Demethoxycurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demethoxycurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethoxycurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethoxycurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMETHOXYCURCUMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Demethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
Record name | Demethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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